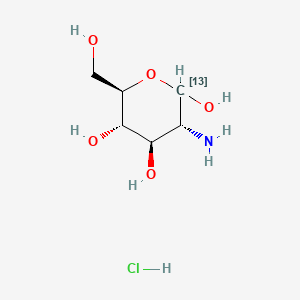

D-Glucosamine-1-13C hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-GVSDTCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746490 | |

| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143553-09-7 | |

| Record name | 2-Amino-2-deoxy-D-(1-~13~C)glucopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Verification Methodologies for D Glucosamine 1 13c Hydrochloride

Chemical Synthesis Approaches for 13C-Isotopically Labeled Glucosamine (B1671600) Derivatives

The synthesis of D-Glucosamine-1-13C hydrochloride can be approached through both chemical and enzymatic routes, each with distinct advantages and challenges. The primary goal is the regioselective introduction of the ¹³C isotope at the C1 position with high isotopic enrichment.

Regioselective Labeling at the C1 Carbon Position

Regioselective labeling at the C1 position of glucosamine is a critical step that dictates the utility of the final product as a tracer. One common chemical approach involves the modification of the Kiliani-Fischer synthesis. This method allows for the extension of an aldose carbon chain by one, making it an ideal strategy for introducing a ¹³C label at the C1 position. The synthesis typically starts with a suitable precursor, such as D-arabinose, which is one carbon shorter than glucosamine. The reaction with a ¹³C-labeled cyanide source, such as potassium cyanide ([¹³C]KCN), introduces the labeled carbon at the new C1 position. Subsequent reduction and hydrolysis steps yield the corresponding epimeric mixture of aldoses, from which the desired D-glucosamine derivative can be separated.

Another strategy involves the chemical hydrolysis of chitin (B13524), a naturally abundant polymer of N-acetyl-D-glucosamine, followed by chemical modifications to introduce the ¹³C label. orgsyn.orgnih.gov While the hydrolysis of chitin with concentrated hydrochloric acid is a common method for producing unlabeled D-glucosamine hydrochloride, introducing the ¹³C label post-hydrolysis is synthetically challenging. orgsyn.orgnih.gov Therefore, building the molecule from a smaller, labeled precursor is often the preferred route for achieving high regioselectivity and isotopic purity. One-pot synthesis methodologies, which combine multiple reaction steps in a single vessel, are also being explored to improve efficiency and yield in the preparation of glucosamine building blocks. rsc.orgnih.gov

Pathways for ¹³C Enrichment and Incorporation

The incorporation of the ¹³C isotope is achieved by using a starting material that is highly enriched with ¹³C at the desired position. For the C1 labeling of glucosamine, [¹³C]cyanide is a key reagent. The efficiency of the isotopic incorporation is dependent on the purity of the labeled precursor and the optimization of the reaction conditions to minimize isotopic dilution.

Enzymatic synthesis offers a highly specific alternative for ¹³C enrichment. While a direct enzymatic synthesis of D-Glucosamine-1-¹³C from a simple precursor might be complex, multi-enzyme cascade reactions are a powerful tool. For instance, the enzymatic synthesis of UDP-[1-¹³C]-galactose has been demonstrated using ¹³C-labeled galactose and a series of enzymes. nih.gov A similar enzymatic strategy could be envisioned for D-glucosamine, utilizing a ¹³C-labeled precursor and specific glycosyltransferases to ensure the precise incorporation of the isotope at the anomeric center. Enzymatic N-acylation can also be employed to produce various N-acylglucosamine derivatives, which can be valuable intermediates in more complex syntheses. chemicalbook.com

Analytical Validation of Isotopic Purity and Labeling Pattern

The utility of D-Glucosamine-1-¹³C hydrochloride as a tracer is entirely dependent on its isotopic and chemical purity. Therefore, rigorous analytical validation is a critical component of its production. Advanced spectroscopic and spectrometric techniques are employed to confirm the precise location of the ¹³C label and to quantify the isotopic enrichment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the identity and labeling pattern of D-Glucosamine-1-¹³C hydrochloride.

In the ¹H NMR spectrum of D-glucosamine hydrochloride, the anomeric proton (H1) signals for the α and β anomers are typically observed as distinct doublets. isotope.com The presence of the ¹³C label at the C1 position results in a characteristic splitting of the H1 signal due to one-bond ¹H-¹³C coupling (¹JCH), providing direct evidence of labeling at the anomeric carbon.

The ¹³C NMR spectrum is equally informative. For D-Glucosamine-1-¹³C hydrochloride, the signal corresponding to the C1 carbon will be significantly enhanced due to the high isotopic abundance. chemicalbook.com The chemical shifts of the anomeric carbons are sensitive to the stereochemistry at that center, allowing for the differentiation of the α and β anomers.

2D NMR techniques provide further confirmation of the structure and labeling pattern. google.comresearchgate.netscience.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For D-Glucosamine-1-¹³C hydrochloride, a strong correlation between the enhanced C1 signal and the H1 proton signal would be expected, definitively confirming the position of the label.

Table 1: Representative NMR Data for Glucosamine Derivatives

| Nucleus | Chemical Shift (ppm) - α-anomer | Chemical Shift (ppm) - β-anomer |

|---|---|---|

| H1 | ~5.2 | ~4.7 |

| C1 | ~90.2 | ~94.5 |

| H2 | ~3.2 | ~3.0 |

| C2 | ~57.0 | ~59.5 |

| H3 | ~3.7 | ~3.5 |

| C3 | ~72.5 | ~74.0 |

| H4 | ~3.4 | ~3.4 |

| C4 | ~71.0 | ~71.0 |

| H5 | ~3.8 | ~3.4 |

| C5 | ~74.0 | ~77.0 |

| H6a, H6b | ~3.7-3.9 | ~3.7-3.9 |

| C6 | ~61.5 | ~61.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from publicly available spectral databases for D-glucosamine hydrochloride. nih.govchemicalbook.comnih.govnih.gov

High-Resolution Mass Spectrometry (MS) for Isotopic Content Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity and enrichment of labeled compounds with high accuracy and precision. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) of the molecule with high resolution, it is possible to distinguish between the unlabeled compound and its ¹³C-labeled isotopologue.

For D-Glucosamine-1-¹³C hydrochloride, the molecular weight will be increased by approximately 1.003355 Da compared to the unlabeled compound due to the substitution of a ¹²C atom with a ¹³C atom. HRMS can readily resolve this mass difference, allowing for the quantification of the isotopic enrichment. The relative intensities of the peaks corresponding to the unlabeled and labeled species in the mass spectrum are used to calculate the percentage of ¹³C incorporation. This is a critical quality control parameter, as high isotopic purity is essential for accurate tracer studies. researchgate.net

Quality Control Standards in Isotope-Labeled Biochemical Production

The production of high-quality, reliable, isotopically labeled compounds for research necessitates stringent quality control measures. arome-science.comisotope.com These standards ensure the identity, purity, and isotopic enrichment of the final product, guaranteeing its suitability for its intended application.

A comprehensive quality control program for D-Glucosamine-1-¹³C hydrochloride would typically include:

Identity Confirmation: The chemical structure of the compound is unequivocally confirmed using techniques such as NMR spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry.

Chemical Purity Assessment: The chemical purity is determined to ensure the absence of any unlabeled or other chemical impurities. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Isotopic Enrichment Determination: The percentage of ¹³C incorporation at the specified position is accurately measured using HRMS. This is a critical parameter that is typically reported on the certificate of analysis.

Enantiomeric Purity: For chiral molecules like D-glucosamine, it is important to confirm the correct enantiomeric form. This can be assessed using chiral chromatography or by measuring the specific optical rotation.

Certificate of Analysis (CoA): A detailed CoA is provided with the product, summarizing all the quality control data. isotope.com This document typically includes the compound's identity, chemical purity, isotopic enrichment, and other relevant physical and chemical properties.

Adherence to established quality management systems, such as ISO 9001, and specific guidelines for the production of reference materials, like ISO 17034, further ensures the quality and reliability of the isotopically labeled biochemical. isotope.com For compounds that may be used in applications related to dietary supplements, an understanding of Good Manufacturing Practices (GMP) as outlined by regulatory bodies like the FDA is also beneficial. labchem.com.my

Advanced Analytical Techniques for Metabolic Tracing with D Glucosamine 1 13c Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Isotopomer Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic tracing, 13C NMR is particularly valuable for identifying the specific positions of 13C labels within metabolites, thereby revealing the metabolic routes taken by the labeled substrate. nih.gov

One-Dimensional 13C NMR for Metabolic Flux Determination

One-dimensional (1D) 13C NMR spectroscopy is a fundamental technique for determining metabolic flux. By analyzing the 13C enrichment in different metabolites, researchers can quantify the relative activities of intersecting metabolic pathways. embopress.orgnih.gov When D-glucosamine-1-13C hydrochloride is introduced into a biological system, the 13C label is incorporated into various intermediates of the HBP and connected pathways.

The analysis of 1D 13C NMR spectra allows for the determination of isotopomer distribution, which reflects the specific labeling patterns of metabolites. nih.gov This information is crucial for calculating metabolic flux ratios. For instance, the ratio of flux through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis can be determined by analyzing the 13C labeling patterns in lactate (B86563) or alanine (B10760859) derived from [1-13C]glucose. A similar principle applies to tracing the metabolism of this compound through the HBP and its downstream effects. The relative intensities of the 13C signals from different carbon positions in key metabolites provide a quantitative measure of the flux through specific enzymatic reactions.

Table 1: Representative 1D 13C NMR Chemical Shifts of Glucosamine (B1671600) and Related Metabolites

| Compound | Carbon Position | Chemical Shift (ppm) |

| D-Glucosamine | C1 | 90.4 |

| C2 | 55.8 | |

| C3 | 71.8 | |

| C4 | 70.7 | |

| C5 | 74.5 | |

| C6 | 61.5 | |

| N-Acetylglucosamine | C1 | 91.5 |

| C2 | 54.7 | |

| C3 | 72.9 | |

| C4 | 70.8 | |

| C5 | 76.8 | |

| C6 | 61.6 |

Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent, pH, and temperature.

Two-Dimensional 13C-1H and 13C-13C Correlation NMR for Carbon Atom Connectivity

Two-dimensional (2D) NMR techniques provide significantly more detailed information by correlating different nuclei within a molecule. For metabolic tracing with this compound, 2D 13C-1H and 13C-13C correlation experiments are invaluable for establishing the connectivity of carbon atoms and confirming metabolic transformations. nih.govdiva-portal.org

Heteronuclear Single Quantum Coherence (HSQC): The 1H-13C HSQC experiment correlates the chemical shifts of protons directly bonded to 13C atoms. ustc.edu.cn This is extremely useful for assigning the 1H and 13C resonances of metabolites derived from the labeled glucosamine. The high sensitivity and resolution of HSQC make it a cornerstone of metabolomics studies. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The 1H-13C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.govustc.edu.cn This technique is instrumental in piecing together the carbon skeleton of a metabolite and identifying how the 13C label from D-glucosamine-1-13C has been incorporated and rearranged.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While technically challenging, 13C-13C INADEQUATE experiments provide direct evidence of carbon-carbon bonds. In samples highly enriched with 13C, this experiment can be used to trace the entire carbon backbone of metabolites originating from the labeled glucosamine.

These 2D NMR methods, often used in combination, allow for the unambiguous identification of labeled metabolites and the precise mapping of the metabolic fate of the 13C-labeled carbon from this compound. nih.gov

Quantitative NMR Methodologies for In Situ Metabolic Profiling

Quantitative NMR (qNMR) offers the ability to measure the concentration of metabolites non-invasively and in situ, providing a dynamic view of metabolic processes. researchgate.netresearchgate.net When using this compound, qNMR can be employed to monitor the real-time consumption of the labeled substrate and the appearance of labeled downstream metabolites directly within living cells or tissues. researchgate.net

This approach involves acquiring a series of NMR spectra over time and integrating the signal intensities of specific resonances. By using an internal standard of a known concentration, the absolute quantities of metabolites can be determined. researchgate.net This allows for the calculation of metabolic rates and provides insights into the kinetics of the HBP and its response to various stimuli or perturbations. The non-destructive nature of NMR is a significant advantage for these time-course studies, as the same sample can be measured repeatedly.

Mass Spectrometry (MS) for Isotopic Labeling and Metabolomics

Mass spectrometry is another cornerstone technique in metabolomics, offering exceptional sensitivity and the ability to analyze a wide range of metabolites. nih.gov When coupled with chromatographic separation, MS can resolve and identify isotopologues—molecules that differ only in their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For many polar metabolites, including intermediates of the HBP, derivatization is necessary to increase their volatility for GC analysis. nih.govsemanticscholar.org Common derivatization methods include silylation or acetylation, which replace active hydrogens with less polar groups. semanticscholar.org

Once derivatized, the metabolites are separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). When this compound is metabolized, the incorporation of the 13C atom results in a mass shift in the downstream metabolites. For example, a metabolite that has incorporated the 13C label will have a mass that is one unit higher than its unlabeled counterpart. By analyzing the mass isotopomer distribution—the relative abundances of the M+0, M+1, M+2, etc., ions—researchers can quantify the extent of label incorporation and deduce metabolic pathway activity. researchgate.net

Table 2: Example Mass Shifts in GC-MS Analysis of Derivatized Glucosamine Metabolites

| Metabolite | Derivatization Agent | Unlabeled Mass (M+0) | 13C-Labeled Mass (M+1) |

| Glucosamine | Trimethylsilyl (TMS) | e.g., 456.3 (as Glucosamine-4TMS) | 457.3 |

| Glucosamine-6-phosphate | Trimethylsilyl (TMS) | e.g., 472.2 (as Glucosamine-6-phosphate-3TMS) | 473.2 |

Note: The exact m/z values depend on the specific derivative and the fragmentation pattern in the mass spectrometer. The table illustrates the principle of the mass shift.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling

LC-MS is particularly well-suited for the analysis of polar and non-volatile metabolites, making it an ideal technique for studying the HBP without the need for derivatization. hpst.cznih.gov Reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC) can be used to separate a wide range of metabolites, including sugars, nucleotides, and amino acids. hpst.cz

In an LC-MS experiment, the effluent from the liquid chromatograph is introduced into the mass spectrometer. Similar to GC-MS, the mass spectrometer measures the m/z of the ions. The high sensitivity and specificity of modern mass spectrometers, such as triple quadrupole or high-resolution instruments like Orbitrap or Q-TOF, allow for the precise quantification of isotopologues. nih.gov By tracing the incorporation of the 13C label from this compound into metabolites like UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the HBP, researchers can gain a detailed understanding of the regulation and flux of this critical pathway. umich.eduresearchgate.net

High-Resolution Mass Spectrometry for Precise Isotopologue Quantification

Metabolic tracing studies utilizing this compound rely on the ability to accurately detect and quantify the incorporation of the stable isotope, ¹³C, into various downstream metabolites. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and indispensable tool for this purpose. nih.gov Unlike nominal or low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide exceptional mass accuracy (typically below 5 ppm error) and high resolving power, which are critical for distinguishing between isotopologues. researchgate.netyoutube.com

Isotopologues are molecules that differ only in their isotopic composition. When this compound is introduced into a biological system, the ¹³C-labeled carbon atom participates in metabolic reactions, leading to the formation of various metabolites containing this heavy isotope. medchemexpress.com For instance, through the hexosamine biosynthesis pathway, the ¹³C label can be incorporated into molecules like N-acetylglucosamine-6-phosphate and subsequently into more complex glycans. nih.govbiorxiv.org

The precision of HRMS allows for the clear separation of the signal from the M+0 isotopologue (containing only the most abundant isotopes, e.g., ¹²C) from the M+1 isotopologue (containing one ¹³C atom from the tracer). researchgate.net This is achieved because the exact mass of ¹³C is not precisely 1 Dalton greater than ¹²C. HRMS can resolve these minute mass differences, enabling accurate quantification of the relative abundance of each isotopologue. researchgate.net This capability is crucial for calculating the rate of metabolic flux and understanding how much of a given metabolite pool is derived from the administered glucosamine tracer. nih.gov

Recent advancements in HRMS have further enhanced its utility, allowing for the simultaneous quantification of multiple labeled species and providing detailed insights into complex metabolic networks. nih.gov The ability to generate data on the full isotopologue distribution within a sample matrix without significant mass interferences is a key advantage of HRMS platforms. researchgate.net

Table 1: Example of HRMS Data for a Downstream Metabolite after Tracing with D-Glucosamine-1-¹³C Hydrochloride

This table illustrates the theoretical versus observed mass data for a hypothetical metabolite, demonstrating the precision of HRMS in distinguishing and quantifying isotopologues.

| Isotopologue | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

| M+0 (Unlabeled) | 250.1000 | 250.1002 | 0.8 | 65 |

| M+1 (¹³C-labeled) | 251.1034 | 251.1038 | 1.6 | 35 |

Comparative Analysis of Stable Isotope Tracing and Radiotracer Methodologies

The investigation of metabolic pathways has historically relied on tracer studies. Two primary methodologies employed are stable isotope tracing, using compounds like this compound, and radiotracer analysis, which uses radioactive isotopes such as ¹⁴C or ³H. While both approaches aim to track the fate of molecules through biochemical pathways, they differ significantly in their principles, applications, and limitations. nih.govfrontiersin.org

Stable Isotope Tracing: This method utilizes non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov The incorporation of these isotopes into metabolites results in a mass shift that can be detected by mass spectrometry or nuclear magnetic resonance (NMR). frontiersin.org The key advantage of this technique is its safety; the absence of radioactivity makes it suitable for a wider range of studies, including those in humans, without the risks associated with radiation exposure. frontiersin.org Furthermore, HRMS analysis provides rich, detailed data, allowing for the quantification of multiple isotopologues simultaneously and offering deep insights into the relative activities of intersecting metabolic pathways. nih.govnih.gov

Radiotracer Methodologies: This approach involves introducing radioactively labeled compounds into a system. The decay of radioisotopes like ¹⁴C emits beta particles, which can be quantified using techniques like scintillation counting. Radiotracers are known for their exceptional sensitivity, enabling the detection of minute quantities of a labeled compound. frontiersin.org However, this sensitivity comes with significant drawbacks. The handling and disposal of radioactive materials require specialized facilities, licenses, and strict safety protocols. The information obtained is often limited to the total amount of radioactivity in a sample, lacking the detailed isotopologue distribution data that stable isotope tracing can provide. nih.gov

The choice between these methodologies depends on the specific research question, the biological system under investigation, and available resources. For studies requiring high-resolution data on metabolic fluxes and pathway dynamics, particularly in clinical research, stable isotope tracing with HRMS analysis is increasingly the preferred method. nih.govfrontiersin.org

Table 2: Comparison of Stable Isotope Tracing and Radiotracer Methodologies

| Feature | Stable Isotope Tracing (e.g., with ¹³C) | Radiotracer Methodology (e.g., with ¹⁴C) |

| Principle of Detection | Mass shift detected by Mass Spectrometry or NMR. frontiersin.org | Detection of radioactive decay (e.g., beta particles). |

| Safety | Non-radioactive, considered safe for human studies. frontiersin.org | Radioactive, poses radiation risk, requires stringent safety protocols. |

| Sensitivity | Less sensitive than radiotracers, but modern HRMS offers excellent detection limits. frontiersin.org | Extremely high sensitivity, capable of detecting very low concentrations. |

| Analytical Detail | Provides detailed information on isotopologue distribution, enabling complex flux analysis. nih.govresearchgate.net | Typically provides total radioactivity, offering less detailed metabolic information. |

| In Vivo/Clinical Use | Widely used in human and animal studies due to its safety profile. frontiersin.org | Use in humans is highly restricted due to radiation exposure. |

| Instrumentation | Requires sophisticated instruments like High-Resolution Mass Spectrometers (HRMS). nih.gov | Requires scintillation counters or other radiation detectors. |

| Waste Disposal | Standard biological/chemical waste disposal. | Requires specialized radioactive waste management. |

Mechanistic Insights Gained from D Glucosamine 1 13c Hydrochloride Tracer Studies

Enzyme Kinetic Analysis within Hexosamine Biosynthesis Pathway Enzymes

Tracer studies with molecules such as D-glucosamine-1-13C hydrochloride are instrumental in determining the kinetic parameters of enzymes within the HBP. When this compound is introduced into a cellular system, it is first phosphorylated by hexokinase to form D-glucosamine-6-phosphate-1-13C. The rate of this conversion and the subsequent enzymatic steps can be monitored over time by measuring the appearance of the 13C label in downstream metabolites.

This approach allows for the in-situ determination of key kinetic constants. For instance, by measuring the rate of formation of D-glucosamine-6-phosphate-1-13C at various substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for hexokinase with respect to glucosamine (B1671600) can be calculated. These studies have revealed that while glucose is the primary substrate for hexokinases, glucosamine is also a substrate, and its phosphorylation can be a significant entry point into the HBP, bypassing the pathway's initial rate-limiting step. nih.gov

Furthermore, the kinetic properties of downstream enzymes can be assessed. The conversion of D-glucosamine-6-phosphate-1-13C to N-acetyl-D-glucosamine-6-phosphate-1-13C by glucosamine-phosphate N-acetyltransferase (GNPNAT1) can be traced to understand its catalytic efficiency. By quantifying the isotopic enrichment in the product pool, researchers can derive the enzymatic rates under various physiological conditions.

Table 1: Illustrative Enzyme Kinetic Parameters Determined Using 13C-Labeled Glucosamine Tracers

| Enzyme | Substrate | Kinetic Parameter | Illustrative Value |

|---|---|---|---|

| Hexokinase | D-Glucosamine | Km | ~0.1-0.5 mM |

| Hexokinase | D-Glucosamine | Vmax | Varies by tissue type |

Note: The values presented are illustrative and can vary based on the specific experimental system and conditions. The use of 13C-labeled tracers allows for the precise measurement of these parameters in complex biological systems.

Regulatory Mechanisms Governing Metabolic Flux Distribution

Studies utilizing uniformly labeled [U-13C6]glucosamine in perfused mouse hearts have provided pioneering measurements of HBP flux. These experiments demonstrated that as the concentration of labeled glucosamine increased, the levels of labeled UDP-GlcNAc also rose in a dose-dependent manner, eventually reaching a plateau. nih.gov This indicates that under high substrate availability, the enzymatic machinery of the HBP can become saturated.

In one such study, the rate of glucose flux through the HBP was calculated to be approximately 2.5 nmol/g of heart protein/min, which represented a small fraction (0.003-0.006%) of the total glycolytic flux. nih.gov Interestingly, this study also found that doubling the rate of glycolysis by increasing glucose supply did not alter the absolute glucose flux into the HBP, suggesting that the HBP flux is tightly regulated and does not passively follow glycolytic activity. nih.gov

Table 2: Metabolic Flux through the Hexosamine Biosynthesis Pathway in Response to Substrate Availability

| Tracer and Concentration | Glycolytic Rate (µmol/g protein/min) | HBP Flux (nmol/g protein/min) | HBP Flux as % of Glycolysis |

|---|---|---|---|

| 5.5 mM [U-13C6]glucose | 43.5 | ~2.5 | ~0.006% |

Data adapted from studies on ex vivo perfused mouse hearts. This table illustrates how 13C tracers can reveal the distribution of metabolic flux between interconnected pathways. nih.gov

Substrate Competition and Preferential Pathway Utilization in Response to Metabolic Perturbations

This compound is an excellent tool for studying substrate competition, particularly between glucose and glucosamine. Both monosaccharides are transported into the cell via glucose transporters (GLUTs) and are phosphorylated by hexokinase. nih.gov Tracer studies can precisely quantify the extent of this competition. For example, in the presence of high glucose concentrations, the uptake and phosphorylation of labeled glucosamine are reduced, demonstrating direct competition at the level of transport and the initial enzymatic step. nih.gov

Metabolic perturbations, such as cellular stress or changes in nutrient availability, can alter the preferential utilization of substrates. Under conditions of high glucose, the majority of glucose-6-phosphate is directed towards glycolysis. However, under certain stress conditions that may inhibit glycolysis downstream, there can be a redirection of flux into pathways like the HBP. By using a combination of labeled glucose and glucosamine tracers, the relative contributions of the de novo and salvage pathways to the total UDP-GlcNAc pool can be determined under various metabolic states.

For example, when the rate-limiting enzyme of the de novo pathway, GFAT, is inhibited, cells become more reliant on the salvage pathway. A tracer study using this compound in such a scenario would show a significant incorporation of the 13C label into UDP-GlcNAc, highlighting the compensatory activation of the salvage pathway.

Elucidation of Feedback Inhibition and Allosteric Control Mechanisms

The HBP is tightly regulated by feedback inhibition, where the end-product, UDP-GlcNAc, inhibits the first and rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). While this compound enters the pathway after this step, it can be used to study other layers of regulation. The accumulation of its phosphorylated form, D-glucosamine-6-phosphate-1-13C, can lead to allosteric feedback inhibition of hexokinase. nih.gov This is a crucial regulatory point, as it can reduce the phosphorylation of glucose, thereby impacting glycolysis. nih.gov

By tracing the flow of 13C from this compound, researchers can observe the dynamics of metabolite pools. A rapid accumulation of labeled D-glucosamine-6-phosphate followed by a decrease in the rate of labeled glucose-6-phosphate formation would provide direct evidence for the feedback inhibition of hexokinase by glucosamine-6-phosphate.

Table 3: Key Regulatory Mechanisms in the Hexosamine Biosynthesis Pathway

| Regulatory Mechanism | Enzyme Affected | Effector Molecule | Effect |

|---|---|---|---|

| Feedback Inhibition | GFAT | UDP-GlcNAc | Inhibition |

| Allosteric Inhibition | Hexokinase | Glucosamine-6-phosphate | Inhibition |

| Allosteric Potentiation | GFAT | Glucose-6-phosphate, AMP | Enhanced UDP-GlcNAc Inhibition |

This table summarizes the key allosteric and feedback control points within the HBP that can be investigated using stable isotope tracer studies. nih.govnih.gov

Experimental Design and Model Systems for D Glucosamine 1 13c Hydrochloride Research

In Vitro Cell Culture Models for Metabolic Flux Analysis

In vitro cell culture systems are fundamental for dissecting the metabolic fate of D-Glucosamine-1-13C hydrochloride at the cellular level. These models offer a controlled environment to study metabolic flux, the rate of turnover of molecules through a metabolic pathway. d-nb.info

Application in Various Cell Lines (e.g., mammalian, microbial)

This compound is utilized across a diverse range of cell lines to investigate specific metabolic questions.

Mammalian Cell Lines: In cancer research, tumor cell lines are often used to study the altered metabolic states characteristic of cancer, such as the Warburg effect. researchgate.netresearchgate.net For instance, studies in human prostate cancer cells have used ¹³C-labeled glucose to trace the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a critical precursor for protein glycosylation. uky.edu Similarly, research on mouse hepatoma and pancreatic insulinoma cell lines has demonstrated the uptake and metabolism of labeled glucosamine (B1671600) into N-linked and O-linked glycans. researchgate.net

Microbial Systems: In microbial systems like Candida albicans, this compound helps in understanding the synthesis of essential cell wall components like chitin (B13524). Tracing the ¹³C label reveals the incorporation of glucosamine into UDP-GlcNAc, a key precursor in this pathway.

Design of Pulse-Chase and Steady-State Labeling Experiments

Two primary experimental designs are employed to study metabolic dynamics using this compound: pulse-chase and steady-state labeling. science.govnih.gov

Pulse-Chase Experiments: This technique involves introducing the labeled compound for a short period (the "pulse") and then replacing it with its unlabeled counterpart (the "chase"). ubc.ca This allows researchers to track the movement and turnover of the labeled molecule through a specific metabolic pathway over time. science.govubc.ca For example, a pulse of this compound can be administered to cells, followed by a chase with unlabeled glucosamine. By analyzing samples at different time points during the chase, the rate of glycan turnover can be determined by measuring the dilution of the ¹³C label in pools of UDP-GlcNAc.

Steady-State Labeling Experiments: In this approach, cells are cultured in a medium containing the labeled tracer for a prolonged period until the isotopic enrichment in intracellular metabolites reaches a constant level (isotopic steady state). nih.govnih.gov This allows for the quantification of relative pathway activities. nih.gov For example, by growing mammalian cells in a medium with this compound until steady state is achieved, researchers can determine the contribution of glucosamine to various metabolic endpoints, such as the synthesis of amino acids or intermediates of the Krebs cycle. researchgate.net The time to reach isotopic steady state can vary depending on the metabolite and the cell type; for instance, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours. nih.gov

Table 1: Comparison of Pulse-Chase and Steady-State Labeling Experiments

| Feature | Pulse-Chase Labeling | Steady-State Labeling |

| Objective | To track the movement and turnover of a molecule over time. science.govubc.ca | To quantify the relative contributions of different pathways to a metabolite's synthesis. nih.gov |

| Procedure | Short exposure to labeled compound ("pulse") followed by unlabeled compound ("chase"). ubc.ca | Continuous exposure to labeled compound until isotopic equilibrium is reached. nih.gov |

| Data Interpretation | Provides kinetic information about a pathway. | Provides information on the relative flux through different pathways. researchgate.net |

| Example Application | Determining the turnover rate of glycans by tracking the dilution of ¹³C-labeled UDP-GlcNAc. | Quantifying the contribution of glucosamine to the Krebs cycle in cancer cells. researchgate.net |

Ex Vivo Tissue Perfusion and Organ Slice Culture Methodologies

Ex vivo models bridge the gap between in vitro and in vivo studies by maintaining the tissue architecture and cellular heterogeneity.

Ex Vivo Tissue Perfusion: This technique involves isolating an organ and maintaining its viability by perfusing it with a nutrient-rich solution. nih.gov The use of this compound in perfused organs, such as the heart, allows for the quantification of metabolic fluxes under near-physiological conditions. nih.govnih.gov For example, studies using perfused mouse hearts have employed ¹³C-labeled glucosamine to measure glucose flux through the hexosamine biosynthesis pathway (HBP) and its impact on UDP-GlcNAc levels. nih.govresearchgate.net

Organ Slice Culture: This methodology uses thin slices of tissue that can be maintained in culture for a period of time. nih.govnih.gov This approach preserves the local microenvironment of the tissue while allowing for experimental manipulation. nih.gov Organotypic slice cultures of tumors, for instance, can be treated with this compound to study metabolic pathways in a context that more closely resembles the in vivo tumor microenvironment. nih.gov

Pre-clinical Animal Models for Systemic Metabolic Tracing Studies

Animal models are indispensable for understanding the systemic effects of this compound on metabolism in a whole organism. nih.gov

Non-Invasive and Invasive Sampling Strategies for Isotopic Enrichment

To measure isotopic enrichment in animal models, both non-invasive and invasive sampling strategies are employed.

Non-Invasive Sampling: Techniques like administering labeled compounds through a liquid diet allow for stress-free, long-term tracer studies. nih.govresearchgate.net Analysis of breath, urine, or feces can provide insights into whole-body metabolism. biorxiv.org For example, feeding mice a diet containing ¹³C-labeled glucose allows for the extensive labeling of various metabolites, which can be analyzed in different tissues. nih.gov

Invasive Sampling: This involves the collection of blood or tissue samples at specific time points after the administration of the tracer. nih.govnih.gov While more invasive, this approach provides direct measurements of isotopic enrichment in specific organs and cell types. nih.gov For instance, after injecting a ¹³C-labeled precursor, tissue biopsies can be taken to analyze the enrichment in metabolites of the Krebs cycle. biorxiv.orgub.edu

Assessment of Tissue-Specific Metabolic Adaptations

A key advantage of using this compound in animal models is the ability to assess how different tissues adapt their metabolism in response to various physiological or pathological conditions. oup.comasm.org For example, in mouse models of peripheral artery disease, glucosamine administration has been shown to promote angiogenesis. ahajournals.orgresearchgate.net By tracing the fate of ¹³C-labeled glucosamine, researchers can identify the specific metabolic pathways that are altered in ischemic muscle tissue. Furthermore, studies in tumor-bearing mice have used ¹³C-labeled glucose and glutamine to reveal how tumors rewire their metabolism to support rapid growth, demonstrating increased glycolysis and anaplerosis. nih.govub.edu These studies often reveal tissue-specific differences in metabolism; for instance, the liver may exhibit different metabolic adaptations compared to a tumor. ub.edu

Optimization of Sample Preparation Protocols for Isotopic Analysis

The accuracy and reliability of isotopic analysis of this compound heavily depend on the meticulous optimization of sample preparation protocols. The primary goal is to extract, purify, and prepare the labeled compound for analysis in a manner that preserves its isotopic integrity and ensures compatibility with the chosen analytical platform, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. An ideal sample preparation method should be reproducible, minimize isotopic fractionation, and prevent degradation or contamination of the analyte. nih.gov

The optimization process often involves a multi-step approach, starting from the extraction of the metabolite from a biological matrix, followed by purification to remove interfering substances, and finally, preparation of the sample in a suitable solvent and concentration for instrumental analysis. nih.govmtoz-biolabs.com

Extraction and Purification Strategies

The initial step in sample preparation is the efficient extraction of this compound from the sample matrix, which could range from cell cultures to biofluids or tissues. The choice of extraction method is critical to maximize recovery and minimize the co-extraction of interfering compounds.

Solvent Precipitation and Extraction : A common method for biological samples involves protein precipitation and extraction using organic solvents. For instance, adding cold acetonitrile (B52724) to plasma (in a 2:1 ratio) can effectively precipitate proteins, after which the supernatant containing the analyte can be collected for further processing. google.com The selection of the solvent system is crucial and must be optimized to ensure quantitative extraction of the polar glucosamine molecule while leaving behind proteins and lipids.

Solid-Phase Extraction (SPE) : SPE is a powerful technique for purifying and concentrating this compound from complex mixtures. The choice of the sorbent material in the SPE cartridge is determined by the physicochemical properties of the analyte and the matrix components. For a polar compound like glucosamine, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode cation-exchange sorbent can be effective. Optimization involves testing different sorbents, wash solutions, and elution solvents to achieve the best recovery and purity.

Hydrolysis for Complex Carbohydrates : In experimental systems where this compound is incorporated into larger glycans or polysaccharides, an initial hydrolysis step is necessary to release the monosaccharide. Mild acid hydrolysis, for example, using trifluoroacetic acid (TFA), can be employed. nih.gov However, it is critical to completely remove the hydrolysis agent (e.g., TFA) before analysis, as it can interfere with chromatographic separation and mass spectrometric detection. nih.gov

Optimization for Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for isotopic analysis. unt.edunih.gov Sample preparation must be tailored to the specific MS-based method.

Liquid Chromatography-Mass Spectrometry (LC-MS) : For LC-MS analysis, the sample must be dissolved in a solvent compatible with the mobile phase. The optimization focuses on achieving good chromatographic separation from other structurally similar sugars and endogenous metabolites. unt.edu This involves selecting the appropriate column (e.g., HILIC or amine-based columns for polar sugars) and optimizing the mobile phase composition and gradient. mtoz-biolabs.com Isotopic Ratio Outlier Analysis (IROA) is an advanced LC-MS strategy where samples are labeled with different isotopic abundances (e.g., 5% and 95% ¹³C) to distinguish biological signals from artifacts and accurately determine the number of carbon atoms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS analysis requires the derivatization of the polar and non-volatile this compound to make it volatile. A common derivatization procedure involves oximation followed by silylation. Optimization of this two-step process is crucial to ensure complete and reproducible derivatization, avoiding the formation of multiple derivatives that can complicate the analysis. The choice of derivatizing agents and reaction conditions (temperature and time) must be carefully controlled.

The following table summarizes key optimized parameters for MS-based isotopic analysis of ¹³C-labeled sugars.

| Parameter | LC-MS Optimization | GC-MS Optimization | Research Finding |

| Sample State | Liquid (dissolved in mobile phase) | Gas (after derivatization) | LC-MS avoids derivatization, reducing sample preparation complexity and potential for isotopic fractionation during the chemical reaction. nih.gov |

| Chromatography | Agilent 1290 Infinity II with scheduled Multiple Reaction Monitoring (MRM) | Thermo Trace 1310 GC with a TG5-MS column | Scheduled MRMs in LC-MS enhance the sensitivity and specificity for detecting isotopomers. unt.edu |

| Derivatization | Not typically required | Required (e.g., oximation/silylation or butylamidation) | Derivatization is a critical step for GC-MS that must be optimized for completeness to ensure accurate quantification. unt.edu |

| Mobile/Carrier Gas | Acetonitrile/Water with modifiers | Helium | The mobile phase in LC is optimized for the separation of polar sugars. mtoz-biolabs.comnih.gov |

| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) | ESI is a soft ionization technique suitable for polar, non-volatile compounds like glucosamine. |

Interactive Data Table: Optimized Parameters for MS Analysis

Advanced Theoretical and Computational Approaches in D Glucosamine 1 13c Hydrochloride Research

¹³C-Metabolic Flux Analysis (¹³C-MFA) Algorithms and Software

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When D-Glucosamine-1-13C hydrochloride is introduced into a biological system, the ¹³C label is incorporated into various downstream metabolites. By measuring the distribution of ¹³C in these metabolites, ¹³C-MFA algorithms can reverse-engineer the metabolic fluxes that led to the observed labeling patterns.

Computational Frameworks for Isotopomer Distribution Modeling

At the heart of ¹³C-MFA are computational frameworks that model the flow of isotopes through a metabolic network. These frameworks are built upon a detailed metabolic network model that includes all relevant biochemical reactions and their corresponding atom transitions. The goal is to simulate the expected isotopomer distributions for a given set of metabolic fluxes and compare them to the experimentally measured data.

One of the foundational concepts in this modeling is the use of Isotopomer Mapping Matrices (IMMs) or, more recently, the Elementary Metabolite Unit (EMU) framework . The EMU framework significantly improves computational efficiency by breaking down the complex isotopomer balancing equations into a series of smaller, more manageable calculations. This has enabled the analysis of large, genome-scale metabolic models.

Several software packages have been developed to facilitate ¹³C-MFA, each with its own set of algorithms and user interfaces. These tools automate the process of model construction, simulation, and flux estimation.

| Software Package | Description | Key Features |

| OpenFLUX | An open-source software that utilizes the EMU framework for steady-state ¹³C-MFA. nih.gov | Spreadsheet-based interface, supports large-scale models, includes algorithms for flux estimation and sensitivity analysis. nih.gov |

| INCA | A comprehensive software suite for isotopically non-stationary MFA (INST-MFA) and steady-state MFA. | User-friendly graphical interface, supports a wide range of labeling experiments, includes statistical analysis tools. |

| 13CFLUX2 | A powerful software for steady-state and non-stationary ¹³C-MFA. | High-performance computing capabilities, detailed modeling of isotopic labeling. |

| FiatFlux | A software that implements the flux ratio approach to ¹³C-MFA. nih.gov | Pre-configured for common experimental setups, useful for deriving flux ratios and net fluxes. nih.gov |

These computational frameworks provide the necessary tools to model the intricate journey of the ¹³C label from this compound through the metabolic network, laying the groundwork for quantitative flux analysis.

Statistical Validation and Confidence Interval Determination for Fluxes

A critical aspect of ¹³C-MFA is the statistical validation of the estimated fluxes and the determination of their confidence intervals. Since metabolic fluxes are not directly measured but rather estimated by fitting a model to experimental data, it is essential to assess the reliability of these estimates.

The primary method for flux estimation involves minimizing the difference between the experimentally measured isotopomer distributions and the distributions simulated by the metabolic model. This is typically achieved by minimizing a sum of squared residuals (SSR) objective function. The goodness-of-fit of the model is then statistically evaluated using a chi-square (χ²) test . A statistically acceptable fit indicates that the proposed metabolic model and the estimated fluxes are consistent with the experimental data.

Once a best-fit flux distribution is obtained, it is crucial to determine the precision of each estimated flux. This is accomplished by calculating confidence intervals , which provide a range within which the true flux value is likely to lie. Several methods are used for this purpose:

Local Linear Error Propagation: An early method that approximates the confidence intervals based on the sensitivity of the model output to changes in flux values around the optimal solution.

Profile Likelihood Method: A more accurate approach that directly explores the non-linear relationship between the SSR and individual flux values to determine the confidence intervals.

Monte Carlo Methods: These methods involve performing multiple flux estimations with randomly perturbed measurement data to generate a probability distribution for each flux, from which confidence intervals can be derived.

Constraint-Based Reconstruction and Analysis (COBRA) of Metabolic Networks

Constraint-Based Reconstruction and Analysis (COBRA) provides a powerful framework for studying the capabilities of metabolic networks without requiring detailed kinetic information. At the core of COBRA is the genome-scale metabolic model (GEM), which is a comprehensive representation of all known metabolic reactions in an organism.

While ¹³C-MFA provides detailed flux information for a specific metabolic state, COBRA methods can explore the entire space of possible metabolic behaviors. In the context of this compound research, COBRA can be used to:

Reconstruct the metabolic network of an organism to understand all potential pathways for glucosamine (B1671600) metabolism.

Predict the optimal growth or production phenotypes under different conditions, such as varying glucosamine availability.

Identify essential genes and reactions for glucosamine utilization through in silico gene deletion studies.

Explore the robustness of the metabolic network to perturbations.

A key technique within the COBRA framework is Flux Balance Analysis (FBA) , which uses linear programming to identify a flux distribution that maximizes a specific cellular objective, such as biomass production, subject to the stoichiometric constraints of the metabolic network.

The integration of ¹³C-MFA data with COBRA models can provide a more comprehensive understanding of metabolism. For instance, the fluxes determined by ¹³C-MFA can be used as constraints in an FBA simulation to further refine the predicted metabolic state.

Integration of Isotopic Tracing Data with Multi-Omics Information

To gain a holistic understanding of how cells respond to and metabolize this compound, it is increasingly important to integrate isotopic tracing data with other high-throughput "omics" datasets, such as transcriptomics, proteomics, and untargeted metabolomics.

Transcriptomics (RNA-Seq): Provides a snapshot of the gene expression levels in the cell. Integrating transcriptomic data with flux data can reveal how changes in metabolic fluxes are correlated with the regulation of gene expression. For example, an increased flux through a particular pathway for glucosamine metabolism might be accompanied by the upregulation of the genes encoding the enzymes in that pathway.

Proteomics: Measures the abundance of proteins in a cell. This provides a more direct link to enzymatic activity than transcriptomics, as protein levels are often more closely correlated with reaction rates.

Untargeted Metabolomics: Aims to measure all detectable metabolites in a biological sample. When combined with isotopic tracing, it allows for the discovery of novel metabolic pathways and the identification of previously unknown metabolites derived from this compound.

The integration of these multi-omics datasets with ¹³C-MFA results requires advanced computational and statistical methods. Machine learning algorithms and network-based approaches are often employed to identify meaningful correlations and causal relationships between the different molecular layers of the cell. This integrated systems biology approach provides a much richer and more detailed picture of the cellular response to D-glucosamine than any single omics technique alone.

Stoichiometric Network Analysis and Flux Balance Modeling

Stoichiometric network analysis is a fundamental approach that forms the basis for both ¹³C-MFA and COBRA. It relies on the principle of mass conservation, stating that at steady state, the production rate of each internal metabolite must equal its consumption rate. This principle is mathematically represented by a system of linear equations, with the stoichiometric matrix defining the relationships between reactions and metabolites.

Flux Balance Modeling (FBM) , a core component of COBRA, utilizes this stoichiometric network to predict steady-state metabolic fluxes. By applying physicochemical constraints, such as the irreversibility of certain reactions and limits on nutrient uptake rates, FBM defines a feasible solution space of possible flux distributions. As mentioned earlier, an objective function, typically representing a biological objective like maximizing growth, is then used to find an optimal flux distribution within this space.

In the context of this compound research, FBM can be used to simulate the metabolic response to the introduction of glucosamine. For example, a model could predict how the central carbon metabolism fluxes would be redistributed to efficiently utilize glucosamine as a carbon and nitrogen source. The predictions from FBM can then be validated and refined using experimental data from ¹³C-MFA experiments with this compound, creating a powerful iterative cycle of computational modeling and experimental validation.

Future Directions and Emerging Research Avenues Utilizing D Glucosamine 1 13c Hydrochloride

Development of Multi-Labeled Glucosamine (B1671600) Tracers for Enhanced Metabolic Resolution

The use of single-labeled isotopes like D-Glucosamine-1-¹³C hydrochloride has been foundational in metabolic tracing. However, to resolve increasingly complex metabolic questions, the development of multi-labeled glucosamine tracers is a key future direction. By incorporating additional stable isotopes, such as ¹³C at other positions or ¹⁵N, researchers can gain a more detailed picture of how the entire glucosamine molecule is processed and integrated into cellular pathways.

Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C Metabolic Flux Analysis (MFA) are powerful systems biology techniques that rely on tracking the distribution of isotopes from a tracer through a metabolic network. nih.govnih.gov The precision of these analyses is highly dependent on the labeling strategy of the tracer used. nih.gov For instance, while D-Glucosamine-1-¹³C hydrochloride is excellent for tracking entry into the hexosamine biosynthetic pathway (HBP), a dual-labeled tracer like D-Glucosamine-1-¹³C,¹⁵N hydrochloride could simultaneously track the carbon backbone and the amino group. This would allow researchers to distinguish between the utilization of the carbon skeleton and the nitrogen component, providing a clearer view of pathways like amino acid and nucleotide synthesis. mdpi.com

The development of tracers with multiple ¹³C atoms (e.g., D-Glucosamine-1,2-¹³C₂, D-Glucosamine-¹³C₆) or combinations of different isotopes (e.g., ¹³C and ¹⁵N) enables a more robust analysis of metabolic flux, pathway connectivity, and nutrient partitioning. nih.govsigmaaldrich.com These multi-labeled tracers provide more constraints for metabolic models, leading to more accurate and highly resolved flux maps.

| Feature | Single-Labeled Tracer (e.g., D-Glucosamine-1-¹³C) | Multi-Labeled Tracer (e.g., D-Glucosamine-¹³C₆,¹⁵N) |

| Primary Use | Tracks the entry of a specific atom into a pathway. | Elucidates complete pathways and distinguishes between different metabolic fates of the molecule's components. nih.govmdpi.com |

| Metabolic Resolution | Lower; provides information on initial metabolic steps. | Higher; allows for detailed metabolic flux analysis and resolution of complex, interconnected pathways. nih.gov |

| Information Gained | Confirms pathway activity (e.g., entry into HBP). | Quantifies flux, identifies pathway convergence, and tracks both carbon and nitrogen fates. mdpi.comsigmaaldrich.com |

| Example Application | Determining incorporation of glucosamine's C1 into proteoglycans. researchgate.net | Simultaneously measuring flux through HBP, glycolysis, and amino acid metabolism. |

Integration with Advanced Imaging Modalities for Spatiotemporal Metabolic Mapping

A significant frontier in metabolism research is the ability to visualize metabolic activity directly within living tissues in real-time. Integrating D-Glucosamine-1-¹³C hydrochloride and other labeled tracers with advanced, non-invasive imaging techniques is key to achieving this spatiotemporal mapping of metabolism.

One promising technique is Chemical Exchange Saturation Transfer (CEST) MRI. Studies have already demonstrated that unlabeled glucosamine uptake can be detected in the brain using CEST MRI, with subsequent ¹³C NMR of tissue extracts confirming the accumulation of metabolic products. nih.gov Using D-Glucosamine-1-¹³C hydrochloride would enhance such studies by allowing for direct detection of the ¹³C label via ¹³C MRI or magnetic resonance spectroscopy (MRS), providing unambiguous confirmation that the observed signal originates from the administered tracer and its downstream metabolites. This could offer a safe, non-radioactive method for imaging metabolic activity in various diseases. nih.gov

Other advanced modalities that can be combined with labeled tracers include:

Positron Emission Tomography (PET): While PET typically uses radioactive tracers like ¹⁸F-FDG, analogous tracers can be developed from glucosamine. acs.orgresearchgate.net The data from stable isotope tracers like D-Glucosamine-1-¹³C hydrochloride can complement PET studies by providing detailed endpoint metabolic information that PET cannot.

Imaging Mass Spectrometry (e.g., MALDI-IMS): This technique allows for the visualization of the spatial distribution of molecules, including isotopically labeled metabolites, directly in tissue sections, offering high chemical specificity and spatial resolution.

Photoacoustic Imaging (PAI): PAI is an emerging modality that combines light and sound for deep tissue imaging. mdpi.com While not directly detecting isotopes, it can be used with targeted contrast agents, and future developments could involve agents that respond to specific metabolic products derived from labeled glucosamine.

| Imaging Modality | Principle | Potential with D-Glucosamine-1-¹³C Hydrochloride |

| Magnetic Resonance Spectroscopy (MRS)/¹³C MRI | Detects the nuclear magnetic resonance of specific isotopes like ¹³C. | Direct, non-invasive detection and mapping of the tracer and its metabolic products in vivo. researchgate.netnih.gov |

| CEST MRI | Detects low-concentration molecules through their chemical exchange with water protons. nih.gov | Indirectly maps areas of high glucosamine uptake and metabolism, which can be validated and quantified with the ¹³C label. nih.gov |

| PET/SPECT | Detects radiation from co-administered radiolabeled glucosamine analogues. acs.orgresearchgate.net | Provides complementary functional data on tracer uptake kinetics, while the ¹³C tracer identifies the specific metabolic fate. |

| Imaging Mass Spectrometry | Maps the spatial distribution of molecules in tissue slices based on their mass-to-charge ratio. | High-resolution mapping of where D-Glucosamine-1-¹³C and its labeled metabolites are located within a complex tissue. |

Expansion of Tracer Applications to Diverse Biological Systems (e.g., plant, microbial ecosystems)

While much of the research on glucosamine metabolism has focused on mammalian systems, particularly in the context of joint health and cancer, glucosamine and its derivatives are fundamental components in a vast range of organisms. D-Glucosamine-1-¹³C hydrochloride is an ideal tool to expand metabolic investigations into these diverse biological systems.

Plant Biology: Chitin (B13524), a polymer of N-acetylglucosamine, is a potent elicitor of plant defense mechanisms. redalyc.org Plants recognize chitin fragments and activate immune responses. Furthermore, chitosan, the deacetylated form of chitin, is used in agriculture to protect crops. redalyc.org By using D-Glucosamine-1-¹³C hydrochloride, researchers could trace how plants might absorb and metabolize these amino sugars, potentially revealing new aspects of plant-pathogen interactions and defense signaling. Isotopic labeling is a well-established technique in plant science for studying metabolic pathways. frontiersin.org

Microbial Ecosystems: Glucosamine and N-acetylglucosamine (NAG) are central to the structure and metabolism of many bacteria and fungi. nih.gov NAG is a key component of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. nih.govnih.gov Many marine bacteria, for example, are capable of taking up and metabolizing NAG from the environment. nih.gov Applying D-Glucosamine-1-¹³C hydrochloride to microbial cultures or complex ecosystems (like soil or marine environments) would allow scientists to quantify the flux of this nutrient, identify the microorganisms responsible for its uptake, and understand its role in biogeochemical cycles.

| Biological System | Key Role of Glucosamine | Potential Research with D-Glucosamine-1-¹³C Hydrochloride |

| Plants | Component of chitin, which triggers plant immune responses. redalyc.org | Tracing the uptake and metabolic fate of glucosamine-related compounds during pathogen attack or defense elicitation. |

| Bacteria | Structural component of the cell wall (peptidoglycan). nih.gov | Quantifying the rate of cell wall synthesis and turnover; studying nutrient competition in microbial communities. nih.gov |

| Fungi | Structural component of the cell wall (chitin). nih.gov | Investigating fungal growth, cell wall dynamics, and the production of glucosamine-derived secondary metabolites. |

| Soil/Marine Ecosystems | Key nutrient in carbon and nitrogen cycling. nih.gov | Tracking the flow of glucosamine through the food web and its contribution to biomass and nutrient cycling. |

Contribution to Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology aims to understand the larger picture of how biological components work together by integrating experimental data with computational modeling. dtu.dk Isotopic tracers like D-Glucosamine-1-¹³C hydrochloride are essential for providing the dynamic data needed to build and validate comprehensive metabolic models.

The primary contribution of this tracer is in quantifying the activity of the hexosamine biosynthetic pathway (HBP) and its connections to central metabolism. By measuring the rate of incorporation of the ¹³C label into HBP products like UDP-N-acetylglucosamine, and then into glycoproteins, researchers can build precise, quantitative models of this pathway's flux.

This data can be integrated into larger genome-scale metabolic models (GEMs) to:

Refine Metabolic Maps: Confirm and quantify the connections between the HBP, glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism.

Perform Metabolic Flux Analysis (MFA): MFA uses isotope tracing data to calculate the rates (fluxes) through all major intracellular reactions. nih.gov This provides a snapshot of the complete metabolic state of a cell under specific conditions.

Develop Predictive Models: Once validated with tracer data, these models can be used to predict how metabolic networks will respond to genetic mutations or environmental perturbations. This is crucial for understanding disease states and designing targeted therapeutic strategies. mdpi.com

The process involves administering the D-Glucosamine-1-¹³C hydrochloride tracer, measuring the isotopic enrichment in key metabolites using mass spectrometry or NMR, and using this data to constrain the mathematical solutions of the metabolic network model. nih.gov

| Systems Biology Component | Role of D-Glucosamine-1-¹³C Hydrochloride Data | Outcome |

| Metabolic Network Reconstruction | Validates the presence and activity of the HBP and its links to other pathways. | A more accurate and curated metabolic map. |

| Metabolic Flux Analysis (MFA) | Provides quantitative constraints to calculate the rates of metabolic reactions. nih.gov | A detailed, quantitative "flowchart" of cellular metabolism. |

| Genome-Scale Models (GEMs) | Offers experimental data to validate and refine model predictions of nutrient utilization. | Predictive models of cellular behavior for applications in biotechnology and medicine. |

| Multi-Omics Integration | Connects changes in the metabolome (measured by the tracer) with changes in the transcriptome or proteome. | A holistic understanding of how cellular regulation affects metabolic function. |

Exploration of Uncharacterized Metabolic Nodes and Pathways Influenced by Glucosamine

While the primary fate of glucosamine is considered to be the hexosamine biosynthetic pathway, emerging evidence suggests its influence is broader. Metabolomic studies have shown that administering glucosamine can lead to widespread changes in cellular metabolism, including alterations in amino acid levels and the induction of anaerobic respiration, hinting at unexplored metabolic connections. mdpi.comnih.gov

D-Glucosamine-1-¹³C hydrochloride is the ideal tool to move from these observations to concrete pathway identification. By using untargeted metabolomics approaches, researchers can screen for all metabolites that become ¹³C-labeled following administration of the tracer. This can uncover unexpected metabolic fates of glucosamine's carbon atom.

Potential areas for discovery include:

Anaplerotic and Cataplerotic Reactions: Determining if and how glucosamine-derived carbons enter the TCA cycle to replenish intermediates or are drawn off for biosynthesis.

Crosstalk with Amino Acid Metabolism: Studies have shown changes in plasma amino acid profiles after glucosamine administration. nih.gov The ¹³C label could reveal direct conversion of the glucosamine skeleton into certain amino acids.

Glycolipid and Sphingolipid Synthesis: While the link to glycoproteins is well-known, the precise contribution of exogenous glucosamine to other complex carbohydrate structures could be quantified.

Degradation and Salvage Pathways: A study using ¹⁴C-labeled glucosamine found a significant portion was expired as CO₂, indicating complete catabolism. nih.gov D-Glucosamine-1-¹³C hydrochloride could pinpoint the specific pathways responsible for this degradation.

By tracing the journey of the ¹³C label beyond the canonical HBP, researchers can map new branches of glucosamine metabolism and identify previously uncharacterized metabolic nodes where these pathways intersect with central metabolism.

| Observed Effect of Glucosamine | Potential Uncharacterized Pathway | How D-Glucosamine-1-¹³C Can Help |

| Altered plasma amino acid levels. nih.gov | Direct conversion of the glucosamine carbon skeleton into non-essential amino acids. | Detect the ¹³C label in specific amino acids like alanine (B10760859) or glutamate. |

| Increased lactate (B86563) production. mdpi.com | Shunting of glucosamine-derived metabolites into anaerobic glycolysis. | Trace the flow of the ¹³C label from glucosamine to lactate. |

| Expiration as labeled CO₂. nih.gov | Novel catabolic pathways that fully oxidize the glucosamine backbone. | Identify the specific enzymatic steps leading to the release of ¹³C-CO₂. |

| Incorporation into chondroitin (B13769445) sulfate. researchgate.net | Epimerization and conversion of glucosamine into galactosamine precursors. | Quantify the efficiency of this conversion by measuring ¹³C enrichment in galactosamine. |

Q & A

Q. How can researchers design a robust assay for quantifying D-Glucosamine-1-¹³C hydrochloride in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.